Product packaging for ZINC;prop-1-ene(Cat. No.:CAS No. 1802-55-7)

ZINC;prop-1-ene

Cat. No.: B239222
CAS No.: 1802-55-7
M. Wt: 147.5 g/mol
InChI Key: YTOKOLUKDNLHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZINC;prop-1-ene, with the PubChem CID 86166625, is an organozinc compound with the molecular formula C3H5Zn- . This reagent is offered for investigational and research applications within synthetic chemistry. Organozinc compounds are fundamentally important in modern organic synthesis, notably participating in cross-coupling reactions to form new carbon-carbon bonds. The prop-1-ene (allyl) group in this anionic zinc complex can act as a nucleophile, potentially enabling its use in the transfer of the allylic group to various electrophilic partners. Such transformations are crucial in the construction of complex molecular architectures found in pharmaceuticals and advanced materials. Zinc, as a metal, plays a critical role in biological systems, serving as a cofactor for over 300 enzymes and stabilizing the structures of numerous proteins . While zinc ions are recognized for their pro-antioxidant and anti-inflammatory properties in biological studies, the specific biological mechanisms and research value of the this compound compound itself require further investigation . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should be aware that the prop-1-ene component is a highly flammable gas in its free form, and appropriate safety precautions for handling reactive organometallic species must be observed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO B239222 ZINC;prop-1-ene CAS No. 1802-55-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1802-55-7

Molecular Formula

C18H15NO

Molecular Weight

147.5 g/mol

IUPAC Name

zinc;prop-1-ene

InChI

InChI=1S/2C3H5.Zn/c2*1-3-2;/h2*3H,1-2H2;/q2*-1;+2

InChI Key

YTOKOLUKDNLHGC-UHFFFAOYSA-N

SMILES

[CH2-]C=C.[CH2-]C=C.[Zn+2]

Canonical SMILES

[CH2-]C=C.[CH2-]C=C.[Zn+2]

Origin of Product

United States

Synthesis and Structural Characterization of Zinc Propene/alkene Complexes

Synthetic Methodologies for Zinc-Alkene Complex Formation

The synthesis of zinc-alkene complexes can be broadly categorized into two main approaches: the preparation of isolable adducts and the in situ generation of reactive intermediates. The stability and characteristics of these species are significantly influenced by the nature of the ligands coordinated to the zinc center.

Early research into isolable zinc-olefin complexes primarily focused on divinylzinc (B3045688) compounds. Notably, Zn[C(Me)=CH₂]₂ and Zn[C(H)=CMe₂]₂ were synthesized and structurally elucidated, marking some of the initial examples of structurally characterized zinc(II) π-complexes nih.gov. In the solid state, these compounds exhibit polymeric architectures where the zinc atoms are bridged by the vinyl groups through either σ- or π-interactions nih.gov. The Zn-C bond lengths observed in these polymeric structures typically range from approximately 2.003 to 2.346 Å nih.gov. The direct π-interaction between zinc and the carbon-carbon double bonds in Zn[C(Me)=CH₂]₂ was a key discovery, although it was hypothesized that these interactions might not persist in solution nih.gov.

The isolation of stable zinc-alkene adducts can be effectively achieved through the use of chelating ligands. For instance, complexes such as (bipy)Zn[C(H)=CMe₂]₂ and (tmeda)Zn[C(H)=CMe₂]₂ have been synthesized by reacting Zn[C(H)=CMe₂]₂ with bipyridine (bipy) and tetramethylethylenediamine (tmeda), respectively nih.gov. These ancillary ligands help stabilize the zinc center and modify its coordination environment, potentially enhancing the stability of the alkene adduct.

Table 2.1.1: Examples of Isolable Zinc-Alkene Complexes

Compound NameFormulaKey Structural FeatureReference
DivinylzincZn[C(Me)=CH₂]₂Polymeric structure with π-bridging vinyl groups nih.gov
Bis(isopropenyl)zincZn[C(H)=CMe₂]₂Polymeric structure with σ-bridging vinyl groups nih.gov
(Bipyridine)bis(isopropenyl)zinc(bipy)Zn[C(H)=CMe₂]₂Monomeric, pseudo-tetrahedral zinc center coordinated by bipyridine nih.gov
(Tetramethylethylenediamine)bis(isopropenyl)zinc(tmeda)Zn[C(H)=CMe₂]₂Monomeric, pseudo-tetrahedral zinc center coordinated by tmeda nih.gov

In numerous organozinc-mediated reactions, zinc-alkene interactions are often proposed to occur transiently as intermediates, playing crucial roles in dictating stereocontrol and influencing reaction pathways nih.govacs.org. These intermediates are typically generated in situ and are not usually isolated due to their inherent reactivity or instability.

The proposed coordination of an alkene to a zinc center can significantly impact the stereochemical outcomes of reactions. For example, in allylzincation reactions, the presence of a terminal double bond within the allylzinc reagent has been demonstrated to induce a high degree of acyclic stereocontrol, attributed to the coordination of the pendent olefin to the zinc atom nih.govacs.org. This coordination can effectively direct the stereoselective transfer of the allyl group to a substrate, leading to the formation of specific diastereomers.

Ligands are indispensable for stabilizing zinc-alkene interactions and modulating their reactivity. The utilization of ligands featuring pendent vinyl groups, for example, can promote alkene binding through chelation effects, thereby enhancing stability compared to complexes with simple, uncoordinated alkenes nih.gov.

The steric and electronic characteristics of ligands are critical determinants of the strength and nature of zinc-alkene complexation. Ligands can influence the electron density at the zinc center and establish specific steric environments, consequently affecting the binding affinity and reactivity of coordinated alkenes researchgate.netresearchgate.netacs.orgpsu.edu. For instance, bulky ligands can mitigate steric hindrance around the zinc atom, potentially influencing substrate approach and the orientation of coordinated alkenes sci-hub.se.

In catalytic applications, the precise tuning of ligand structure enables control over key parameters such as catalytic activity, regioselectivity, and stereoselectivity researchgate.netresearchgate.netpsu.edu. The capacity to modify the electronic and steric profiles of ligands offers a versatile strategy for optimizing zinc-catalyzed reactions involving alkene coordination.

Structural Elucidation and Bonding Analysis

Single-crystal X-ray diffraction has been crucial in providing definitive structural data for a select number of zinc-alkene complexes nih.gov. These investigations have revealed diverse structural motifs, encompassing extended polymeric networks as well as discrete molecular entities.

In the context of divinylzinc compounds such as Zn[C(Me)=CH₂]₂ , X-ray crystallography elucidated a polymeric structure wherein zinc atoms are interconnected by bridging vinyl groups nih.gov. Zn[C(Me)=CH₂]₂ exhibits π-interactions with the double bonds, with Zn-C distances to the π-bonds ranging from 2.255(7) to 2.331(8) Å, alongside shorter σ-bond lengths of approximately 1.987–2.006 Å nih.gov. In contrast, Zn[C(H)=CMe₂]₂ features σ-bonded bridging vinyl groups, resulting in a pseudo-tetrahedral coordination environment around each zinc atom nih.gov.

The incorporation of auxiliary ligands, such as bipyridine in (bipy)Zn[C(H)=CMe₂]₂ , leads to monomeric complexes characterized by a pseudo-tetrahedral zinc center. The observed Zn-C bond lengths in these complexes are generally unremarkable, with the coordination geometry being dictated by the ligand sphere nih.gov.

Table 2.2.1: Selected Structural Data from X-ray Crystallography of Zinc-Olefin Complexes

Compound NameZn-C (σ) Bond Length (Å)Zn-C (π) Bond Length (Å)Coordination GeometryNotesReference
Zn[C(Me)=CH₂]₂2.003(11)–2.346(10)2.255(7)–2.331(8)Pseudo-tetrahedralPolymeric structure, π-bridging vinyls nih.gov
Zn[C(H)=CMe₂]₂2.003(11)–2.346(10)N/APseudo-tetrahedralPolymeric structure, σ-bridging vinyls nih.gov
(bipy)Zn[C(H)=CMe₂]₂1.998(14), 2.007(2)N/APseudo-tetrahedralMonomeric, with bipyridine ligand nih.gov

Spectroscopic methods are indispensable for characterizing zinc-alkene complexes, particularly in solution where direct crystallographic analysis is not feasible. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, is widely employed nih.govacs.orgacs.orgajol.inforesearchgate.netacs.orgresearchgate.net.

In ¹H NMR studies, the coordination of an alkene to a d⁰ metal center, such as Zn(II), typically results in characteristic downfield shifts of the vinyl protons relative to their positions in the free state. This phenomenon is attributed to the σ-donation of the alkene's π-electrons to the metal, coupled with minimal back-bonding acs.org. The magnitude and position of these shifts provide evidence for alkene binding and offer insights into the nature of the interaction, such as unsymmetrical binding to the metal center acs.org. For instance, studies involving EtZnCl with β,γ-enones have demonstrated downfield shifts for both vinyl protons, consistent with alkene coordination acs.org.

Infrared (IR) spectroscopy can also furnish valuable information by monitoring alterations in the characteristic stretching frequencies of the C=C double bond upon coordination. Shifts to lower or higher frequencies can indicate the extent of interaction between the alkene and the zinc center acs.orgacs.orgresearchgate.netnih.govajol.info.

Mass spectrometry (MS) is utilized for determining the molecular weight and confirming the stoichiometry of synthesized complexes nih.govmdpi.comrsc.org. Techniques such as High-Resolution Mass Spectrometry (HRMS) provide accurate mass measurements, which aid in the identification of the complex's elemental composition.

Table 2.2.2: Spectroscopic Signatures for Zinc-Alkene Interactions

TechniqueObservationImplicationReference
¹H NMRDownfield shift of vinyl protons upon addition of zinc reagent.Indicates σ-donation from alkene π-orbital to zinc; alkene coordination. acs.org
¹³C NMRChanges in chemical shifts of alkene carbons upon coordination.Confirms interaction and provides structural details. nih.govacs.org
IR SpectroscopyShift in the C=C stretching vibration frequency.Indicates coordination of the alkene to the zinc center. acs.orgnih.gov
Mass SpectrometryDetection of molecular ion peaks or characteristic fragments; confirmation of stoichiometry (e.g., [M(L)₂] or dimeric structures).Determination of molecular weight and structural formula. nih.govmdpi.com

Compound List

Zn[C(Me)=CH₂]₂

Zn[C(H)=CMe₂]₂

(bipy)Zn[C(H)=CMe₂]₂

(tmeda)Zn[C(H)=CMe₂]₂

EtZnCl

Propene

Diethyzinc

Dimethylzinc

Zinc chloride

Zinc bromide

Zinc iodide

Zinc sulfate (B86663)

Zinc triflate

Zinc acetate (B1210297)

Zinc-copper couple

Zinc hydride

Zinc selenolates

Zinc alkoxides

(2-((2,6-diisopropylphenyl)amido)-4-((2,6-diisopropylphenyl)imino)-2-pentene)isopropylzinc

[Zn(mesaconate)(dpa)]n

Itaconic acid

4,4′-dipyridylamine (dpa)

Benzohydrazide derivative (L)

Isatin

1,10-phenanthroline (B135089) (Phen)

1,2-bis(diphenylphosphino)ethane (B154495) (dppe)

1,2-bis(diphenylphosphino) propane (B168953) (dppp)

Triphenylphosphine (PPh₃)

Quinoline N-oxide (QNO)

Salicylaldehyde

N¹-(3-aminopropyl)propane-1,3-diamine

2,4-dichlorophenoxy acid (2,4-D)

Ethylenediamine (en)

Thiophene-derived Schiff base ligand (L_TH)

3-substituted phenyl-4-amino-5-hydrazino-1,2,4-triazole

2-hydroxyacetophenone (B1195853)

Indoline-2,3-dione

Benzaldehyde

Bis(1,2,4-triazol-1-yl)methane

1,3-Bis(1,2,4-triazol-1-yl)propane

4-nitrophenylacetic acid

Propane-1,3-diamine (PDA)

Methylenebis-3,5-dimethyl-pyrazole ligand

Methylenebis-3,5-di-tertbutyl-pyrazole ligand

[Zn(5)₂ (CF₃SO₃)]⁺ (CF₃SO₃)⁻

Propylene (B89431) carbonate

Hydrazine

Diimide (N₂H₂)

Ozone (O₃)

Ozonides

Diiodomethane (B129776) (CH₂I₂)

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and bonding in organometallic complexes. For zinc-propene complexes, NMR can confirm the coordination of the alkene to the zinc center by observing characteristic shifts in the proton (¹H) and carbon (¹³C) signals of the propene ligand.

Research has identified propene adsorption complexes with zinc sites, particularly on catalytic surfaces, using ¹H and ¹³C Solid-State NMR capes.gov.br. These studies suggest the formation of π-complexes and potentially σ-allylzinc species as intermediates in reactions involving propene.

Studies on divinylzinc complexes, which feature methyl-substituted vinyl groups, offer further insights into the spectroscopic signatures of zinc-alkene interactions. For instance, in divinylzinc compounds, the ¹³C NMR spectra reveal distinct chemical shifts for the α- and β-carbons of the vinyl group. In solution, the coordination of zinc to the π-system of the alkene can cause perturbations in the electronic environment, leading to observable chemical shift differences compared to the free ligand. For example, in divinylzinc complexes, the ¹³C{¹H} NMR studies have indicated that the Zn···C π-bond may not significantly alter the electronic environment of the C=C bond, and these interactions might be less pronounced in solution compared to the solid state nih.gov. Specific chemical shift differences (Δδ) for the α- and β-carbons were observed between solution and solid-state measurements, suggesting subtle changes in coordination or electronic distribution nih.gov.

While direct ¹³C NMR data for propene (CH₃-CH=CH₂) coordinated to zinc is less extensively reported in the context of discrete molecular complexes, analogous studies on related vinyl systems provide a benchmark for expected spectral changes. The coordination of propene to a zinc center would likely result in upfield shifts for the olefinic carbons due to increased electron density from the metal, and potentially a slight downfield shift for the methyl carbon.

Table 1: Representative ¹³C NMR Chemical Shifts in Zinc-Alkene Complexes

Compound/LigandCarbon TypeChemical Shift (ppm)Reference
Free Propene (expected)=CH₂~115-125-
=CH-CH₃~125-135-
-CH₃~15-20-
Zn[C(Me)=CH₂]₂ (α-carbon)C=C(Me)~140-145 nih.gov
Zn[C(Me)=CH₂]₂ (β-carbon)C=CH₂~130-135 nih.gov
Zn[C(Me)=CH₂]₂ (methyl)-CH₃~20-25 nih.gov
Zn(n-C₄H₉)₂ (α-CH₂)-CH₂-+0.40 thieme-connect.de
Zn(n-C₄H₉)₂ (β-CH₂)-CH₂-+1.6 thieme-connect.de

Note: Data for free propene are typical literature values. Data for Zn[C(Me)=CH₂]₂ and Zn(n-C₄H₉)₂ are from related organozinc compounds and serve as illustrative examples.

Infrared (IR) Spectroscopy

Infrared spectroscopy is sensitive to the vibrational modes of molecules, including the stretching frequency of the carbon-carbon double bond (C=C) in alkenes. Upon coordination to a metal center, the C=C bond strength typically decreases, leading to a shift of the stretching vibration to lower wavenumbers. This phenomenon is a key indicator of alkene coordination.

IR spectroscopy has been employed to study surface complexes of propene on various catalysts acs.org. In divinylzinc complexes, the C=C stretching vibration, typically observed around 1648-1652 cm⁻¹ for free propene, shifts to lower frequencies upon coordination to zinc. For example, C=C vibrations in divinylzinc complexes have been reported in the range of 1560-1568 cm⁻¹ in solution and solid states nih.gov. This significant red-shift (lowering of wavenumber) provides direct evidence for the weakening of the C=C double bond due to interaction with the zinc center.

Table 2: C=C Stretching Frequencies in Zinc-Alkene Complexes

Compound/LigandVibrational ModeFrequency (cm⁻¹)Reference
Free PropeneC=C stretch~1648-1652-
Zn[C(Me)=CH₂]₂ (solid)C=C stretch1560 nih.gov
Zn[C(Me)=CH₂]₂ (solution)C=C stretch1560 nih.gov
Zn[C(Me)=CH₂]₂·tmeda (soln.)C=C stretch1568 nih.gov

Note: Data is from related divinylzinc complexes as direct propene complex data is limited.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes electronic transitions within a molecule, providing information about the electronic structure and the nature of metal-ligand interactions. For d¹⁰ metal ions like Zn(II), which lack d-d transitions, UV-Vis spectra are primarily influenced by ligand-centered transitions and potential metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

While specific UV-Vis data for simple zinc-propene complexes is not extensively detailed in the provided literature, UV-Vis spectroscopy is generally used to study the electronic properties of organozinc complexes. For other zinc complexes with nitrogen-containing ligands, absorption bands in the UV region have been assigned to ligand-centered π→π* transitions or n→π* transitions involving heteroatoms, and in some cases, charge transfer transitions have been observed, indicative of electronic interactions between the metal center and the ligands ajol.infoajol.info. The coordination of propene to zinc could potentially influence the electronic transitions of the alkene, leading to observable shifts in absorption maxima or the appearance of new bands, though these effects might be subtle for weak π-interactions.

Table 3: Representative UV-Vis Absorption Maxima of Zinc Complexes (Illustrative)

Compound Type/Ligand SystemAbsorption Maxima (λmax, nm)Assignment/NotesReference
Zinc complexes with Schiff bases (e.g., C=N)~307-389Ligand-centered (C=N) or charge transfer transitions ajol.inforesearchgate.net
Zinc complexes with oxamate (B1226882) and phenanthroline~320-342Ligand-centered (π→π) or n→π transitions ajol.info
Zinc complexes with β-diketone ligands~295-320Ligand-centered or charge transfer transitions ajol.info

Note: These values are from various zinc complexes with different ligands and are provided to illustrate the typical UV-Vis spectral regions studied for such compounds.

Theoretical Descriptors of Zinc-Carbon π-Interactions

Theoretical calculations, including Density Functional Theory (DFT), are crucial for quantifying the nature and strength of metal-ligand interactions, particularly the π-interactions between zinc and alkenes. These studies provide insights into bond lengths, bond orders, interaction energies, and electron distribution.

Theoretical investigations into metal-alkene π-complexation, such as those involving propene with transition metals like copper and silver, reveal a bonding mechanism based on donation of electron density from the alkene's π-orbital to vacant metal orbitals, coupled with back-donation from filled metal d-orbitals to the alkene's π* anti-bonding orbital northwestern.edusci-hub.se. This synergistic interaction strengthens the metal-alkene bond.

For zinc-alkene systems, studies on divinylzinc complexes have provided key structural parameters. The distances between the zinc center and the π-bonded carbons (Zn···C) are typically longer than direct Zn-C σ-bonds, ranging from approximately 2.255 to 2.331 Å nih.gov. In comparison, Zn-C σ-bonds in dialkylzinc compounds are around 1.9-2.1 Å nih.gov. The C=C bond length in the coordinated alkene also shows a slight elongation compared to the free alkene, indicative of reduced double bond character nih.govnorthwestern.edu. For instance, in divinylzinc complexes, C=C bond lengths are reported between 1.327 and 1.359 Å, slightly longer than the typical 1.33 Å for free propene nih.gov. Furthermore, the geometry around the zinc center can adapt to accommodate these π-interactions, leading to deviations from linearity in C-Zn-C bond angles nih.gov.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the extent of electron donation and back-donation, providing a measure of the π-interaction strength. While specific NBO data for zinc-propene complexes is not detailed here, these methods are standard for characterizing such bonding. The persistence of these π-interactions in solution remains an area of investigation, with some studies suggesting they may be weaker or absent in solution compared to the solid state nih.gov.

Theoretical and Computational Investigations of Zinc Propene/alkene Systems

Quantum Chemical Studies on Zinc-Alkene Bonding and Stability

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure and bonding characteristics of molecules and materials. For zinc-alkene systems, DFT calculations have been instrumental in exploring the nature of the Zn-alkene bond, often revealing a combination of σ-donation from the alkene's π system to vacant zinc orbitals and π-back-donation from filled zinc d-orbitals (if applicable to the specific zinc oxidation state and electronic configuration) to the alkene's π* orbitals acs.orgrsc.orgmdpi.comacs.org. These studies often analyze the geometries and binding energies of various proposed intermediates and transition states. For instance, DFT has been used to study the coordination of propene to zinc centers, revealing that the alkene moiety can orient itself in specific configurations relative to the zinc atom, influencing stability acs.org. Research has also shown that electron-rich alkenes tend to coordinate more strongly with zinc, as evidenced by shorter Zn–C bond lengths acs.org. DFT calculations have also been applied to understand the stability of zinc-containing catalysts in reactions like propane (B168953) dehydrogenation, where the coordination environment of zinc species is crucial researchgate.netresearchgate.netnih.gov.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab Initio Molecular Dynamics (AIMD) simulations provide a powerful approach to study the dynamic behavior and stability of chemical systems by solving the electronic structure on-the-fly during the simulation. For zinc-alkene systems, AIMD can offer insights into the dynamic interactions, solvent effects, and the evolution of structures over time. Studies on hydrated zinc ions, for example, have used AIMD to observe solvent exchange events and characterize the coordination environments of Zn²⁺, revealing the presence of both hexacoordinated and pentacoordinated species mdpi.comresearchgate.netnih.govresearchgate.net. While direct AIMD studies on specific zinc-propene complexes might be less common in the readily available literature, the principles applied to other zinc-ligand systems, including solvent molecules, highlight the capability of AIMD to capture dynamic processes crucial for understanding reaction mechanisms researchgate.netchemrxiv.org. These simulations can reveal how coordination modes influence stability and reactivity, which is relevant for understanding the behavior of zinc in catalytic processes involving alkenes.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of Zinc-Alkene Systems

The electronic structure, particularly the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – plays a critical role in determining the reactivity of chemical species. For zinc-alkene systems, FMO analysis helps to understand the electron transfer processes and the nature of interactions. The HOMO of the alkene typically acts as an electron donor, interacting with the LUMO of the zinc species (or vice versa, depending on the electronic states), facilitating bond formation or activation rsc.orgstackexchange.comimperial.ac.ukresearchgate.netresearchgate.net. Studies have shown that the electronic properties of the alkene, such as electron-donating or withdrawing substituents, influence the HOMO energy levels and thus the strength of interaction with zinc acs.org. Analysis of FMOs can also shed light on the preferred sites of interaction and the polarity of the resulting bonds, providing a molecular-level explanation for observed reactivity patterns stackexchange.comresearchgate.netresearchgate.net. For example, the interaction between the π system of an alkene and the vacant orbitals of a zinc center is often described through FMO theory, highlighting the donation of electron density from the alkene to zinc acs.orgrsc.orgstackexchange.com.

Mechanistic Elucidation through Computational Modeling

Computational modeling, primarily through DFT, is indispensable for dissecting the step-by-step processes of chemical reactions involving zinc and alkenes. This includes identifying reaction pathways and characterizing the energy landscapes.

Reaction Pathway Identification and Energy Barriers

Computational studies are crucial for mapping out plausible reaction pathways and determining the associated energy barriers. For reactions involving zinc and alkenes, such as in catalysis, DFT calculations can identify key intermediates and transition states, providing a detailed mechanistic picture. For example, in the context of propane dehydrogenation catalyzed by zinc species, DFT has been used to elucidate mechanisms involving C-H bond activation and the role of zinc's coordination environment researchgate.netresearchgate.netnih.gov. Similarly, studies on zinc-catalyzed fluorination of alkenes have revealed reaction pathways with specific energy barriers that dictate the rate-determining steps acs.org. Identifying these pathways and barriers allows researchers to understand selectivity and optimize catalytic performance. The computational modeling of transition states and energy barriers is fundamental to understanding reaction kinetics and feasibility nih.govresearchgate.netmdpi.comarxiv.org.

Transition State Characterization and Analysis

A critical aspect of mechanistic studies is the characterization and analysis of transition states (TSs). These are high-energy, unstable molecular configurations that represent the point of highest energy along a reaction coordinate. DFT calculations are used to locate and characterize these TSs by analyzing their vibrational frequencies (identifying a single imaginary frequency for a true TS) and their geometric parameters. For zinc-alkene systems, TS analysis can reveal details about how the zinc atom interacts with the alkene during bond formation or cleavage. For instance, studies on organometallic reactions involving zinc and alkenes often describe transition states where zinc chelation plays a role in orienting the reactants, influencing stereoselectivity acs.org. The detailed analysis of TS structures, including bond lengths, angles, and electronic distributions, provides crucial insights into the reaction mechanism and the factors governing its rate and selectivity acs.orgresearchgate.netmdpi.comfigshare.com.

Catalytic Applications of Zinc Propene/alkene Systems

Olefin Polymerization Catalysis with Propene as a Monomer

The polymerization of olefins, particularly propene, is a cornerstone of the modern chemical industry, providing materials that are integral to countless aspects of daily life. Zinc compounds, in conjunction with other components, play a significant role in catalytic systems designed for this purpose. These systems facilitate the transformation of simple alkene monomers into long-chain polymers with controlled structures and properties.

Ziegler-Natta Catalysis for Propylene (B89431) Polymerization

Ziegler-Natta (ZN) catalysts are a class of catalysts used for the polymerization of 1-alkenes. wikipedia.org While typically based on titanium compounds, their activity and stereoselectivity are significantly influenced by co-catalysts, often organoaluminum compounds. wikipedia.orgminia.edu.eg These catalyst systems are heterogeneous, meaning the catalyst is in a different phase from the reactants. libretexts.org Modern ZN catalysts for propylene polymerization often utilize titanium tetrachloride (TiCl4) as the active ingredient supported on magnesium chloride (MgCl2). wikipedia.org

The development of ZN catalysts was a major breakthrough, enabling the synthesis of linear and stereoregular polymers like isotactic polypropylene, which was not possible with previous methods like free-radical polymerization. libretexts.orglibretexts.org The ability to control the stereochemistry of the polymer is a key advantage of ZN catalysis. libretexts.orglibretexts.org

Mechanism of Monomer Insertion and Propagation

The polymerization process using Ziegler-Natta catalysts is a type of chain-growth polymerization. byjus.com The fundamental steps of the mechanism involve the coordination of the alkene monomer to the transition metal center, followed by the insertion of the monomer into the metal-carbon bond of the growing polymer chain. libretexts.orgbyjus.com

The process begins with the activation of the catalyst. In a typical TiCl4/AlEt3 system, the organoaluminum compound alkylates the titanium center. minia.edu.eg This creates an active site with a vacant orbital on the titanium atom. minia.edu.eg An incoming propylene monomer then coordinates to the titanium atom through its π-electrons. libretexts.orgbyjus.com

The key step is the migratory insertion. The ethyl group (or the growing polymer chain) attached to the titanium atom shifts to one of the carbons of the coordinated propylene molecule, while the other carbon of the propylene forms a new bond with the titanium. libretexts.org This results in the elongation of the polymer chain by one monomer unit and regenerates the vacant orbital on the titanium center, allowing for the coordination of the next monomer. libretexts.org This cycle of monomer coordination and insertion repeats thousands of times, leading to the formation of a long polymer chain. wikipedia.org The polymerization is highly regioselective, favoring the primary (1,2) insertion of the propylene monomer. mdpi.com

Role of Internal Electron Donors in Stereocontrol

Internal electron donors (IEDs) are crucial components of modern Ziegler-Natta catalysts, added during the catalyst preparation to enhance both the activity and stereoselectivity of propylene polymerization. nih.govmdpi.com These Lewis bases, which can include esters of aromatic diacids or diethers, are directly bonded to the MgCl2 support. wikipedia.orgmdpi.com

The primary function of IEDs is to control the stereochemistry of the resulting polypropylene, leading to high isotacticity. nih.govmdpi.com They achieve this by influencing the structure of the active sites on the catalyst surface. nih.gov The presence of IEDs can prevent the formation of non-stereospecific active centers. mdpi.com

Research using density functional theory (DFT) has shown that the adsorption energy of the internal donor on the catalyst surface correlates with the catalytic activity. nih.gov For instance, salicylate (B1505791) donors have been shown to have stronger adsorption energies and lead to higher polymerization activity compared to industrial donors like diisobutyl phthalate (B1215562) (DIBP). nih.gov The stereoselectivity is influenced by the steric hindrance imposed by the electron donors near the active titanium site. rsc.org The presence of both an internal donor like DIBP and an organoaluminum compound such as AlEt2Cl significantly enhances the energy difference between the pathways leading to different stereoisomers, thereby increasing the stereoselectivity of the polymerization. rsc.org

Emerging Zinc-Based Catalysts for Propylene Polymerization

Recent research has focused on the development of novel zinc-based catalytic systems for olefin polymerization. While not direct replacements for traditional Ziegler-Natta systems in all applications, these emerging catalysts offer unique capabilities. For instance, zinc-gallate catalysts have been developed for the copolymerization of propylene oxide and carbon dioxide, producing sustainable plastics. ajou.ac.kr These catalysts demonstrate high activity and selectivity in forming high molecular weight polymers. ajou.ac.kr

The structure of these catalysts, such as the nanometer-scale layered structures of zinc-gallate, has been shown to be highly effective. ajou.ac.kr While the primary application discussed is for copolymerization with CO2, the development of highly active zinc-based systems for polymerization is a significant area of ongoing research. ajou.ac.kr

Chain Transfer Processes by Organozinc Reagents in Olefin Polymerization

Organozinc compounds can act as chain transfer agents in olefin polymerization, a process that allows for the production of more than one polymer chain per catalyst molecule. acs.org This is a crucial aspect for controlling the molecular weight of the resulting polymer. researchgate.net

In this process, there is a transfer of the growing polymer chain from the active catalyst center (e.g., a hafnium or iron-based catalyst) to the zinc alkyl. acs.org This exchange is often fast and can be reversible. acs.org The use of dialkylzinc reagents, such as diethylzinc (B1219324) (ZnEt2), can mediate chain transfer between the primary polymerization catalyst and an aluminum alkyl, like triethylaluminum (B1256330) (AlEt3). acs.org This results in polymers with lower molecular weights and narrower molecular weight distributions than when only ZnEt2 is used. acs.org

The number of polymer chains generated can be controlled by the concentration of the organozinc reagent. acs.org Multinuclear alkylene zinc compounds have also been synthesized and used as divalent reversible chain transfer agents, leading to the formation of telechelic polymers (polymers with functional groups at both ends). researchgate.net

Propane (B168953) Dehydrogenation and Propylene Hydrogenation Catalysis

Zinc-based catalysts are also effective in the dehydrogenation of propane to produce propylene and the reverse reaction, the hydrogenation of propylene to propane. researchgate.net

For propane dehydrogenation (PDH), silica-supported single-site Zn(II) catalysts have shown high selectivity (over 95%) and thermal stability at high reaction temperatures. researchgate.net The active sites are believed to be coordinatively unsaturated, three-coordinate Zn(II) Lewis acid sites. researchgate.net The mechanism is proposed to involve the heterolytic cleavage of C-H bonds. researchgate.net

Various zinc-containing catalyst formulations have been investigated for PDH, including Zn/H-ZSM-5, zinc-promoted chromium catalysts, and zinc-cobalt oxide systems. In Zn/H-ZSM-5 catalysts, species like [Zn-O-Zn]2+ and [ZnOH]+ have been identified as being more active and selective than isolated Zn2+ ions. aiche.orgacs.orgosti.gov The addition of zinc to chromium oxide catalysts has been shown to significantly enhance propane conversion and propylene selectivity, with the formation of a zinc-chromium spinel phase being a key factor. rsc.orgrsc.org Similarly, doping cobalt-based catalysts with zinc can boost their reactivity and resistance to coking. acs.org A self-supporting zinc silicate (B1173343) (Zn2SiO4) catalyst has also been reported to be highly efficient and stable for PDH. nih.gov

In the context of propylene hydrogenation, silica-supported single-site Sc(III) and Y(III) organometallic complexes have been shown to be active catalysts at mild temperatures. osti.gov The catalytic activity is thought to proceed through a sigma bond metathesis mechanism involving metal-alkyl bonds. osti.gov Intermetallic compounds like PdZn are also being explored for hydrogenation reactions, where the isolated palladium sites within the zinc matrix provide well-defined catalytic centers. psu.edu

Compounds Mentioned

Compound NameChemical Formula
ZincZn
Propene (Propylene)C3H6
Titanium TetrachlorideTiCl4
TriethylaluminumAl(C2H5)3
Magnesium ChlorideMgCl2
Diisobutyl PhthalateC16H22O4
DiethylzincZn(C2H5)2
PropaneC3H8
Chromium(III) OxideCr2O3
Zinc OxideZnO

Hydroformylation of Propene Using Zinc-Integrated Catalytic Systems

Hydroformylation, or oxo synthesis, is an essential industrial process for producing aldehydes from alkenes. While rhodium and cobalt are the conventional metals of choice, zinc has been integrated into catalytic systems to modulate selectivity and activity. In rhodium-catalyzed hydroformylation of propene, zinc-based components, such as zinc tetraphenylporphyrin, can be used to create supramolecular assemblies. uva.nlresearchgate.net These large, cage-like structures encapsulate the active rhodium complex, influencing the reaction environment. uva.nl This strategy has been employed to steer the regioselectivity of propene hydroformylation towards the branched iso-butyraldehyde, a product that is typically difficult to obtain with high selectivity using traditional catalysts. uva.nlresearchgate.net Zinc can also be used in bimetallic catalysts with rhodium. For example, [Rh4(CO)12] supported on ZnO showed significantly higher specific rates for propylene hydroformylation compared to the same complex on a SiO2 support, a finding attributed to the basicity of the ZnO support. mdpi.com In other systems, zinc has been proposed as a component in second-stage hydrogenation catalysts, for example, copper zinc oxide, to convert the initially formed aldehyde into an alcohol. google.com

Catalytic SystemSubstrateRole of ZincKey Outcome
Rh complex in Zn-porpholactone assemblyPropeneForms a supramolecular cage around the Rh catalyst. researchgate.netUnprecedented regioselectivity to the branched aldehyde. researchgate.net
[Rh4(CO)12]PropyleneUsed as a support material (ZnO). mdpi.comHigher specific rate of hydroformylation compared to SiO2 support. mdpi.com
Rh-Zn bimetallic catalystEthyleneActs as a co-catalyst with Rhodium. mdpi.comRh-Zn showed lower activity than Rh-Co bimetallic catalysts. mdpi.com

Other Catalytic Transformations of Alkenes Involving Zinc

Beyond dehydrogenation and hydroformylation, zinc catalysts are effective in several other important transformations of alkenes and unsaturated hydrocarbons.

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing amines, pyrrolidines, and other nitrogen-containing heterocycles. rsc.orgresearchgate.net Zinc complexes, particularly those with aminotroponiminate ligands, have proven to be effective catalysts for the intramolecular hydroamination of non-activated alkenes. rsc.orgacs.orgacs.org The reactivity of these catalysts can be tuned by modifying the electronic and steric properties of the ligand. acs.org For instance, attaching electron-donating groups to the ligand backbone can increase the catalyst's reactivity, while electron-withdrawing groups tend to decrease it. acs.org Simple zinc salts like Zn(OTf)2 are also effective, and their catalytic mechanism for the related hydroamination of alkynes is proposed to proceed via an outer-sphere nucleophilic attack, which differs from the inner-sphere mechanism common for many late transition metals. rsc.org Heterogeneous systems, such as zinc complexes immobilized on mesoporous silica (B1680970) or zinc-cobalt double metal cyanides, combine high activity with the benefit of catalyst recyclability. rsc.org

Zinc catalysts are adept at promoting the cyclization of various unsaturated molecules, particularly those containing alkyne functionalities. acs.orgnih.gov Novel zinc complexes supported by scorpionate ligands have been shown to catalyze the intramolecular hydroalkoxylation and hydrocarboxylation of alkynyl alcohols and acids, respectively. acs.orgnih.gov These reactions yield valuable oxygen-containing heterocycles like enol ethers and unsaturated lactones with high selectivity for the exo-cyclized product. acs.orgnih.gov Mechanistic studies suggest the reaction proceeds through the formation of an active alkoxide-zinc intermediate. acs.orgnih.gov The scope of these zinc-catalyzed cyclizations has been extended to the synthesis of substituted indoles and pyrrolidines. rsc.orgresearchgate.net For example, an Et2Zn-catalyzed intramolecular hydroamination of alkynylsulfonamides produces indole (B1671886) derivatives in excellent yields. rsc.org

Future Perspectives and Emerging Research Directions

Rational Design of High-Performance Zinc-Based Catalysts for Alkene Functionalization

The development of highly efficient and selective zinc-based catalysts is paramount for advancing alkene functionalization. Rational design strategies are increasingly being employed to create catalysts with tailored properties for specific transformations. These strategies often involve the meticulous design of ligands that coordinate to the zinc center, thereby modulating its electronic and steric environment. This, in turn, influences the catalyst's activity, selectivity, and stability.

Recent research has focused on the development of catalysts for processes such as propane (B168953) dehydrogenation (PDH) to produce propene, a critical industrial feedstock. For instance, the intrinsic activity of zinc oxide (ZnOₓ) species has been shown to be dependent on their size and structure, with subnanometer clusters exhibiting higher turnover frequencies (TOFs) than larger nanoparticles. researchgate.net The introduction of a minuscule amount of CO₂ into the propane feed has been found to significantly extend the lifespan of a Zn₂SiO₄ catalyst to over 2000 hours by preventing the complete reduction of the active ZnOₓ sites. researchgate.net In other applications, a strong Lewis acid catalyst, Zn(C₆F₅)₂(toluene), has demonstrated remarkable activity in the homopolymerization of cyclohexene (B86901) oxide, achieving a TOF of 4200 min⁻¹. mdpi.com

CatalystReactionTurnover Frequency (TOF)Key Findings
Subnanometer ZnOₓ clustersPropane DehydrogenationHigher than ZnOₓ nanoparticlesActivity is dependent on the speciation of ZnOₓ. researchgate.net
Zn₂SiO₄Propane DehydrogenationStable for >2000 hours with CO₂ co-feedCO₂ prevents the complete reduction of active sites. researchgate.net
Zn(C₆F₅)₂(toluene)Cyclohexene Oxide Homopolymerization4200 min⁻¹Demonstrates high Lewis acidity and catalytic efficiency. mdpi.com

Advanced Spectroscopic and Computational Methodologies for Elucidating Zinc-Propene Reaction Dynamics

Understanding the intricate dynamics of zinc-propene interactions at a molecular level is crucial for catalyst and reaction design. Advanced spectroscopic techniques and computational modeling are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of organozinc intermediates in solution. For example, ¹H and ¹³C NMR studies have been instrumental in identifying the formation of carbon-bound zinc organometallic structures and observing their dynamic behavior in solution. nih.gov The chemical shifts observed in these spectra provide valuable information about the electronic environment of the zinc center and the coordinated organic species. nih.govmdpi.com

NucleusCompound/IntermediateChemical Shift (ppm)Significance
¹³CZinc Organometallic Intermediate (from β-Keto Ester)230.0 (ketone C=O), 184.9 (ester C=O)Downfield shift suggests complexation with Zn²⁺. nih.gov
¹HZn(sal) complex8.40 (imine), 6.81–6.76 (aromatic)Characteristic signals confirm ligand coordination. mdpi.com

Computational methodologies, particularly Density Functional Theory (DFT), have emerged as a powerful tool for investigating reaction mechanisms and predicting catalyst performance. DFT calculations can provide insights into the energetics of different reaction pathways, the structures of transition states, and the nature of bonding in intermediates. For instance, DFT has been used to calculate the diffusion energy barriers of propane and propene in zinc-based metal-organic frameworks (MOFs), revealing the potential for kinetic separation. rsc.org Such calculations are vital for the rational design of materials for specific applications.

MaterialMoleculeDFT Calculated Diffusion Energy Barrier (kJ mol⁻¹)Reference
ZIF-8 (OFERUN03)Propane42.6 rsc.org
Propene20.8
ZIF-67 (GITTOT01)Propane40.7 rsc.org
Propene23.6
KAUST-7Propane51.1 rsc.org
Propene35.3

Unraveling Complex Mechanistic Pathways in Zinc-Catalyzed Transformations

A deep understanding of reaction mechanisms is fundamental to controlling the outcome of zinc-catalyzed transformations. Research in this area aims to elucidate the elementary steps involved in catalytic cycles, identify key intermediates, and understand the factors that govern selectivity.

Kinetic studies are also vital for unraveling mechanistic details. For example, in the zinc-catalyzed cyclization of alkynyl derivatives, kinetic analysis can help to determine the order of the reaction with respect to the catalyst and substrate, providing insights into the rate-determining step of the catalytic cycle. acs.org

Broadening the Scope of Synthetic Applications in Zinc-Propene/Alkene Chemistry

The versatility of organozinc reagents and zinc catalysts continues to be exploited in a wide array of synthetic applications. Future research will undoubtedly focus on expanding the scope of these reactions to access novel and complex molecular architectures.

Zinc-catalyzed reactions have proven effective for the functionalization of alkenes. For example, Zn(OTf)₂ has been successfully employed as a catalyst for the intra- and intermolecular selenofunctionalization of alkenes, providing an efficient route to various seleno-substituted heterocycles and vicinal functionalized molecules with good to excellent yields. rsc.orgresearchgate.net

ReactionCatalyst/ReagentSubstrateProductYield (%)
Intramolecular AminoselenationZn(OTf)₂N-Pentenyl-4-methylbenzenesulfonamide1-((Phenylselanyl)methyl)-N-tosylpyrrolidine85 rsc.org
Intermolecular SelenoaminationZn(OTf)₂Styrene and AnilineN-(2-Phenyl-2-(phenylselanyl)ethyl)aniline82 researchgate.net
Allene Synthesis (Sₙ2')Organozinc reagent in DMSOPropargyl mesylateSubstituted alleneUp to 90 organic-chemistry.org
Cross-Dehydrogenative CouplingNiBr₂·DME, Ligand, ZnAldehyde and AlkeneSkipped Enone73 acs.org

Furthermore, organozinc reagents are key components in nickel-catalyzed cross-dehydrogenative coupling reactions of aldehydes and alkenes to form skipped enones, demonstrating their utility in C-C bond formation. acs.org The development of new catalytic systems and the exploration of novel reaction partners will continue to broaden the synthetic utility of zinc-propene and zinc-alkene chemistry, enabling the construction of increasingly complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing ZINC;prop-1-ene copolymers?

  • Answer: Synthesis typically involves coordination polymerization using Ziegler-Natta or metallocene catalysts under controlled temperature and pressure. Characterization employs nuclear magnetic resonance (NMR) for stereochemical analysis, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and differential scanning calorimetry (DSC) to determine thermal transitions like glass transition temperature (Tg). For purity assessment, gel permeation chromatography (GPC) and thermogravimetric analysis (TGA) are recommended .

Q. Which analytical techniques are critical for assessing the structural integrity of this compound derivatives?

  • Answer: Key techniques include:

  • X-ray diffraction (XRD): To analyze crystallinity and phase composition.
  • Mass spectrometry (MS): For molecular weight distribution and degradation product identification.
  • Dynamic mechanical analysis (DMA): To evaluate viscoelastic properties under stress.
    Cross-validation using multiple methods (e.g., combining NMR with FTIR) enhances reliability .

Q. How do researchers establish baseline toxicity profiles for this compound in biomedical applications?

  • Answer: Toxicity assessments involve in vitro cell viability assays (e.g., MTT assay) and in vivo studies on model organisms. Analytical methods like inductively coupled plasma mass spectrometry (ICP-MS) quantify zinc ion release, while histopathological analyses identify tissue-specific effects .

Advanced Research Questions

Q. What experimental design strategies optimize the copolymerization efficiency of this compound with ethylene?

  • Answer: A factorial design of experiments (DOE) is recommended, varying catalyst type (e.g., metallocene vs. Ziegler-Natta), monomer feed ratios, and reaction temperature. Response variables include copolymer yield, molecular weight distribution, and mechanical properties. Statistical tools like ANOVA identify significant factors, with replication to control batch variability .

Q. How can computational models predict the solvent-polymer interaction parameters for this compound?

  • Answer: Molecular dynamics (MD) simulations using force fields like COMPASS or OPLS-AA model solvation behavior. Density functional theory (DFT) calculates thermodynamic parameters (e.g., Flory-Huggins interaction parameter). Validation requires comparing simulated results with experimental solubility tests in solvents like toluene or hexane .

Q. What mechanisms explain contradictory reports on the thermal stability of this compound copolymers?

  • Answer: Discrepancies arise from variations in polymer branching, catalyst residues, or processing conditions (e.g., extrusion temperature). To resolve conflicts, researchers should:

  • Conduct accelerated aging studies under controlled atmospheres.
  • Perform thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to identify degradation pathways.
  • Compare datasets using meta-analysis frameworks like PRISMA to account for methodological heterogeneity .

Q. What are the challenges in scaling laboratory-scale synthesis of this compound for industrial research?

  • Answer: Key challenges include maintaining stereoregularity at higher reaction volumes and minimizing chain-transfer reactions. Scale-up protocols should integrate continuous flow reactors for better heat/mass transfer and real-time monitoring via inline spectroscopy (e.g., Raman) to detect side reactions .

Methodological Guidance

  • For Data Contradictions: Use systematic reviews to harmonize findings. For example, discrepancies in thermal stability (e.g., 120–150°C decomposition ranges) require sensitivity analyses to isolate variables like polymer crystallinity or additive effects .
  • For Computational Studies: Validate virtual screening results (e.g., from the ZINC database) with experimental binding assays or spectroscopic data to ensure predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.